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Compound of Interest

Compound Name: GNE-0877-d3

Cat. No.: B1155845

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile
of GNE-0877, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. The
information is compiled from publicly available data to assist researchers in evaluating its
suitability for their studies.

Executive Summary

GNE-0877, also known as DNL201, is a brain-penetrant small molecule inhibitor of LRRK2 with
high potency and selectivity.[1][2][3][4] It has an IC50 of approximately 3 nM and a Ki of 0.7 nM
for LRRK2.[3][4] Extensive kinase profiling has demonstrated its high selectivity, with minimal
off-target effects observed against a large panel of kinases.[1] This makes GNE-0877 a
valuable tool for investigating the physiological and pathological roles of LRRK2, a key target in
Parkinson's disease research.[2][5]

GNE-0877 Potency and Selectivity Profile

The following table summarizes the inhibitory activity of GNE-0877 against its primary target,
LRRK2.

Target IC50 (nM) Ki (nM) Reference

LRRK2 ~3 0.7 [3][4]
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Cross-Reactivity Profile

GNE-0877 has been profiled against a panel of 188 kinases and demonstrated minimal off-
target effects.[1] The primary publication by Estrada et al. (2014) in the Journal of Medicinal
Chemistry provides a detailed account of its discovery and characterization.[3][5][6] While the
complete supplementary data from this publication detailing the full kinase panel inhibition
percentages is not fully available in the public domain, the study highlights the compound's
high selectivity.

Comparison with Alternative LRRK2 Inhibitors

The following table provides a comparison of GNE-0877 with other known LRRK2 inhibitors.

Compound LRRK2 IC50 (nM) Notes

GNE-0877 ~3 Brain-penetrant
GNE-7915 9 Brain-penetrant
PF-06447475 3 Brain-penetrant

MLi-2 0.76 (G2019S) Highly selective
LRRK2-IN-1 13 (WT), 6 (G2019S) Early generation inhibitor

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of LRRK2
inhibitors are outlined below.

In Vitro LRRK2 Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on LRRK2 kinase
activity.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound
against LRRK2.

Materials:
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Recombinant LRRK2 protein (wild-type or mutant)

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.02% Brij35, 0.02
mg/ml BSA, 0.1 mM Na3VvO4, 2 mM DTT)

ATP
LRRK2 substrate (e.g., LRRKtide peptide or myelin basic protein)
Test compound (e.g., GNE-0877)

384-well plates

Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric detection)

Procedure:

Prepare serial dilutions of the test compound in DMSO.

Add the test compound and LRRK2 enzyme to the wells of a 384-well plate and incubate for
a pre-determined time (e.g., 10-15 minutes) at room temperature.

Initiate the kinase reaction by adding a mixture of the LRRK2 substrate and ATP.
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at room temperature.
Stop the reaction and measure the kinase activity using a suitable detection method.

Plot the percentage of inhibition against the logarithm of the compound concentration and fit
the data to a four-parameter logistic equation to determine the IC50 value.

Cellular LRRK2 Phosphorylation Assay (pSer935)

This assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular

context by quantifying the phosphorylation of a specific residue on LRRK2 (Serine 935), which

Is a marker of target engagement.

Objective: To determine the cellular potency of a test compound in inhibiting LRRK2.
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Materials:

Cells expressing LRRK2 (e.g., HEK293T cells overexpressing LRRK2, or patient-derived
fibroblasts)

Cell culture medium and supplements

Test compound (e.g., GNE-0877)

Lysis buffer (containing protease and phosphatase inhibitors)
Antibodies: anti-LRRK2 (total) and anti-phospho-LRRK2 (pSer935)

ELISA or Western blot reagents

Procedure:

Plate cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound for a specified period (e.qg.,
1-2 hours).

Lyse the cells and collect the protein lysates.

Quantify the levels of total LRRK2 and phosphorylated LRRK2 (pSer935) using an ELISA or
Western blot.

Normalize the pSer935 signal to the total LRRK2 signal.

Plot the normalized pSer935 levels against the compound concentration to determine the
cellular IC50.

In Vivo LRRK2 Target Engagement Studies in
Transgenic Mouse Models

These studies are conducted to assess the ability of a compound to inhibit LRRK2 in a living

organism, typically in mouse models expressing human LRRK2 with a pathogenic mutation
(e.g., G2019S).
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Objective: To evaluate the in vivo efficacy and pharmacodynamics of a test compound.
Materials:
e Transgenic mice expressing human LRRK2 (e.g., G2019S mutant)

o Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal
injection)

o Tissue homogenization buffer

» Methods for tissue lysate preparation and analysis (as described in the cellular assay)
Procedure:

o Administer the test compound to the transgenic mice at various doses.

» At specific time points after dosing, sacrifice the animals and collect relevant tissues (e.g.,
brain, kidney, lung).

o Prepare tissue lysates and measure the levels of total LRRK2 and phosphorylated LRRK?2
(or a downstream substrate like pRab10) as described above.

o Correlate the dose of the compound with the extent of LRRK2 inhibition in different tissues to

establish a dose-response relationship.

LRRK2 Signaling Pathway and Inhibition by GNE-
0877

The following diagram illustrates a simplified view of the LRRK2 signaling pathway and the
mechanism of action of GNE-0877. LRRK2 is a multi-domain protein with both kinase and
GTPase activity. Pathogenic mutations, such as G2019S, can lead to hyperactivation of its
kinase function. This results in the phosphorylation of downstream substrates, including a
subset of Rab GTPases, which are involved in regulating vesicular trafficking and autophagy.
Dysregulation of these processes is implicated in the pathogenesis of Parkinson's disease.
GNE-0877 acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and
preventing the phosphorylation of its substrates.
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Caption: LRRK2 signaling and inhibition by GNE-0877.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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